(5Z)-5-[(2Z)-2-(3-methyl-1,3-thiazolidin-2-ylidene)ethylidene]-3-phenyl-2-thioxo-1,3-thiazolidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-[(Z)-2-(3-METHYL-1,3-THIAZOLAN-2-YLIDEN)ETHYLIDENE]-3-PHENYL-2-THIOXO-1,3-THIAZOLAN-4-ONE is a complex organic compound belonging to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure.
Preparation Methods
The synthesis of 5-[(Z)-2-(3-METHYL-1,3-THIAZOLAN-2-YLIDEN)ETHYLIDENE]-3-PHENYL-2-THIOXO-1,3-THIAZOLAN-4-ONE typically involves multi-step organic reactions. One common synthetic route includes the reaction of 2-amino-5-benzyl-1,3-thiazoles with acid chlorides in the presence of triethylamine in a dioxane medium . Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and controlled reaction conditions to ensure consistency and scalability .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the thiazole ring, often using reagents like sodium hydride or alkyl halides.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the thiazole ring .
Scientific Research Applications
5-[(Z)-2-(3-METHYL-1,3-THIAZOLAN-2-YLIDEN)ETHYLIDENE]-3-PHENYL-2-THIOXO-1,3-THIAZOLAN-4-ONE has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Industry: It may be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes or interfere with cellular processes, leading to its observed cytotoxic effects. The exact pathways and molecular targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Compared to other thiazole derivatives, 5-[(Z)-2-(3-METHYL-1,3-THIAZOLAN-2-YLIDEN)ETHYLIDENE]-3-PHENYL-2-THIOXO-1,3-THIAZOLAN-4-ONE is unique due to its specific structure and functional groups. Similar compounds include:
Sulfathiazole: An antimicrobial drug.
Ritonavir: An antiretroviral drug.
Abafungin: An antifungal drug.
These compounds share the thiazole ring but differ in their additional functional groups and overall structure, leading to different biological activities and applications .
Properties
Molecular Formula |
C15H14N2OS3 |
---|---|
Molecular Weight |
334.5 g/mol |
IUPAC Name |
(5Z)-5-[(2Z)-2-(3-methyl-1,3-thiazolidin-2-ylidene)ethylidene]-3-phenyl-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C15H14N2OS3/c1-16-9-10-20-13(16)8-7-12-14(18)17(15(19)21-12)11-5-3-2-4-6-11/h2-8H,9-10H2,1H3/b12-7-,13-8- |
InChI Key |
FKVQJBHJTZBGNW-AJDRMPRJSA-N |
Isomeric SMILES |
CN\1CCS/C1=C\C=C/2\C(=O)N(C(=S)S2)C3=CC=CC=C3 |
Canonical SMILES |
CN1CCSC1=CC=C2C(=O)N(C(=S)S2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.